molecular formula C20H22N4O3S2 B2520488 N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide CAS No. 1222672-52-7

N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide

Cat. No. B2520488
CAS RN: 1222672-52-7
M. Wt: 430.54
InChI Key: DFEUAOARQVKSQZ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Reactions

The synthesis of complex organic molecules incorporating the benzothiazole and pyridinylmethyl piperidine motifs has been a subject of interest in the development of new chemical entities. For example, the alternative products in one-pot reactions involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, highlighting the chemical versatility and potential for creating diverse molecular structures (Krauze et al., 2007).

Microbial Studies

Research into new pyridine derivatives has shown their preparation and evaluation for antimicrobial activities, emphasizing the importance of such compounds in developing new agents against bacterial and fungal infections. This includes the synthesis of 2-(p-aminophenylsulfonamido) substituted benzothiazoles and their derivatives, which have been screened for antibacterial and antifungal properties (Patel & Agravat, 2007).

Antimalarial and Antiviral Applications

Compounds incorporating the benzothiazol-2-ylthio motif have been investigated for their antimalarial activity, offering insights into their potential as therapeutic agents. This includes the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles, leading to a range of derivatives with evaluated in vitro antimalarial activity and ADMET properties (Fahim & Ismael, 2021).

Antipsychotic Agent Development

The compound's framework has been explored in the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents, where analogues were assessed for their affinity towards dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. This research contributes to understanding the structural requirements for antipsychotic activity and the development of new therapeutic agents (Norman et al., 1996).

Antituberculosis Activity

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized, demonstrating activity against Mycobacterium tuberculosis. This highlights the potential of such compounds in addressing tuberculosis, a major global health challenge (Jeankumar et al., 2013).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-29(26,27)24-13-7-5-10-17(24)19(25)23(14-15-8-4-6-12-21-15)20-22-16-9-2-3-11-18(16)28-20/h2-4,6,8-9,11-12,17H,5,7,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEUAOARQVKSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.